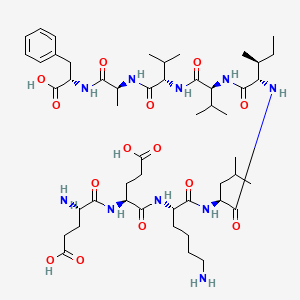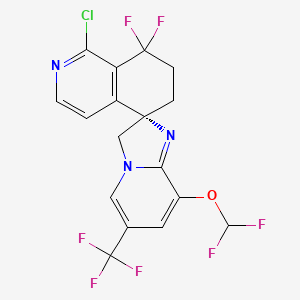
Eeklivvaf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eeklivvaf: is a peptide compound with the chemical formula C₅₀H₈₂N₁₀O₁₄ and a molecular weight of 1047.24 g/mol . It is recognized by the anti-melanoma cytolytic T-cell clone LB33-CTL-159/5 on HLA-B44 molecules . This compound has significant implications in immunological research, particularly in the study of melanoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eeklivvaf is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically at room temperature, and involves multiple steps of coupling, deprotection, and washing .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically above 95% .
Analyse Des Réactions Chimiques
Types of Reactions: Eeklivvaf undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Used to break disulfide bonds within the peptide.
Substitution: Involves replacing specific amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
Eeklivvaf has a wide range of applications in scientific research:
Mécanisme D'action
Eeklivvaf exerts its effects by being recognized by cytolytic T-cells on HLA-B44 molecules . The peptide binds to HLA-B44, presenting an antigenic epitope that is recognized by the T-cell receptor (TCR) on cytolytic T-cells . This recognition triggers an immune response, leading to the destruction of melanoma cells expressing the antigen . The molecular targets involved include the HLA-B44 molecule and the TCR on cytolytic T-cells .
Comparaison Avec Des Composés Similaires
MAGE3-derived peptides: These peptides are also recognized by cytolytic T-cells and have similar applications in cancer immunotherapy.
Other HLA-B44 binding peptides: These peptides share the ability to bind to HLA-B44 molecules and elicit immune responses.
Uniqueness: Eeklivvaf is unique due to its specific recognition by the anti-melanoma cytolytic T-cell clone LB33-CTL-159/5 . This specificity makes it a valuable tool in studying immune responses against melanoma and developing targeted immunotherapies .
Propriétés
Formule moléculaire |
C50H82N10O14 |
|---|---|
Poids moléculaire |
1047.2 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H82N10O14/c1-10-29(8)41(49(72)59-40(28(6)7)48(71)58-39(27(4)5)47(70)53-30(9)42(65)57-36(50(73)74)25-31-16-12-11-13-17-31)60-46(69)35(24-26(2)3)56-44(67)33(18-14-15-23-51)55-45(68)34(20-22-38(63)64)54-43(66)32(52)19-21-37(61)62/h11-13,16-17,26-30,32-36,39-41H,10,14-15,18-25,51-52H2,1-9H3,(H,53,70)(H,54,66)(H,55,68)(H,56,67)(H,57,65)(H,58,71)(H,59,72)(H,60,69)(H,61,62)(H,63,64)(H,73,74)/t29-,30-,32-,33-,34-,35-,36-,39-,40-,41-/m0/s1 |
Clé InChI |
UZMYABIMZYRHCM-IVWXROFHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)

![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)





![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
